Cas no 84697-13-2 (4-(tert-butoxy)phenylmethanamine)

4-(tert-butoxy)phenylmethanamine structure
84697-13-2 structure
Product Name:4-(tert-butoxy)phenylmethanamine
CAS No:84697-13-2
MF:C11H17NO
MW:179.258783102036
MDL:MFCD06213869
CID:724049
PubChem ID:329819340
Update Time:2024-10-26

4-(tert-butoxy)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (4-(tert-Butoxy)phenyl)methanamine
    • (4-tert-butoxyphenyl)methanamine
    • [4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
    • 4-tert-Butoxy-benzylamine
    • Benzenemethanamine,4-(1,1-dimethylethoxy)-
    • 4-t-butoxybenzylamine
    • 4-tert-Butoxybenzylamine
    • 4-tert-butyloxybenzylamine
    • EINECS 283-723-6
    • 4-(1,1-Dimethylethoxy)benzenemethanamine (ACI)
    • AB23467
    • (4-tert-Butoxyphenyl)methanamine, AldrichCPR
    • [4-(tert-butoxy)phenyl]methanamine
    • SCHEMBL2369731
    • NS00038621
    • 84697-13-2
    • G37440
    • Benzenemethanamine, 4-(1,1-dimethylethoxy)-
    • AKOS008119111
    • MFCD06213869
    • HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • DB-076097
    • Z362795762
    • EN300-55516
    • DTXSID90233704
    • 4-(tert-butoxy)phenylmethanamine
    • MDL: MFCD06213869
    • Inchi: 1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3
    • InChI Key: HOKKUMFXFSCQHJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 179.13100
  • Monoisotopic Mass: 179.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 270.4±15.0 °C at 760 mmHg
  • Flash Point: 111.2±13.6 °C
  • Refractive Index: 1.515
  • PSA: 35.25000
  • LogP: 3.02290
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-(tert-butoxy)phenylmethanamine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xn
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(tert-butoxy)phenylmethanamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(tert-butoxy)phenylmethanamine Pricemore >>

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4-(tert-butoxy)phenylmethanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
Reference
Convenient two-step synthesis of highly functionalized benzo-fused 1,4-diazepin-3-ones and 1,5-diazocin-4-ones by sequential Ugi and intramolecular SNAr reactions
Vezina-Dawod, Simon; Gerber, Nicolas; Liang, Xinxia; Biron, Eric, Tetrahedron, 2017, 73(44), 6347-6355

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists: synthesis, stability and pharmacological activity
Brennauer, Albert, 2006, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, rt; 60 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
Reference
Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist
Keller, Max; Pop, Nathalie; Hutzler, Christoph; Beck-Sickinger, Annette G.; Bernhardt, Guenther; et al, Journal of Medicinal Chemistry, 2008, 51(24), 8168-8172

Production Method 4

Reaction Conditions
1.1 Reagents: Zinc
Reference
Protection of phenols as t-butyl ethers under mild conditions
Bandgar, B. P.; Kasture, S. P., Journal of Chemical Research, 2000, (5), 252-253

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 10 min, rt; 3 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water
Reference
Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation
Lan, Chunling Blue; Auclair, Karine, European Journal of Organic Chemistry, 2021, 2021(37), 5135-5146

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 6 h, 0 °C → reflux; 22 h, reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Discovery of inhibitors for proliferating cell nuclear antigen using a computational-based linked-multiple-fragment screen
Bartolowits, Matthew D.; Gast, Jonathon M.; Hasler, Ashlee J.; Cirrincione, Anthony M.; O'Connor, Rachel J.; et al, ACS Omega, 2019, 4(12), 15181-15196

Production Method 7

Reaction Conditions
Reference
Product class 2: alkyl aryl ethers - synthesis by substitution
Low, C. M. R., Science of Synthesis, 2007, 31, 547-625

4-(tert-butoxy)phenylmethanamine Raw materials

4-(tert-butoxy)phenylmethanamine Preparation Products

4-(tert-butoxy)phenylmethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:84697-13-2)4-(tert-butoxy)phenylmethanamine
Order Number:A840895
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):155.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:84697-13-2)4-(tert-butoxy)phenylmethanamine
A840895
Purity:99%
Quantity:1g
Price ($):155.0
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